molecular formula C7H10O2 B025814 3-Methylcyclohexane-1,2-dione CAS No. 3008-43-3

3-Methylcyclohexane-1,2-dione

Cat. No. B025814
CAS RN: 3008-43-3
M. Wt: 126.15 g/mol
InChI Key: JDXJKLGWPNXSHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Methylcyclohexane-1,2-dione and related compounds involves several innovative approaches, reflecting the compound's significance in organic synthesis. For instance, cyclohexan-1,3-dione derivatives, closely related to 3-Methylcyclohexane-1,2-dione, are utilized as scaffolds for synthesizing a variety of value-added organic molecules. These derivatives are instrumental in preparing six-membered oxygen heterocycles, which are critical intermediates for natural products and bioactive molecules with anti-viral, anti-bacterial, and anti-cancer activities (Sharma, Kumar, & Das, 2020).

Molecular Structure Analysis

Studies on the molecular structure of cyclohexane-1,3-dione derivatives, including 3-Methylcyclohexane-1,2-dione, reveal detailed insights into their configuration. The molecular structures have been elucidated using techniques such as NMR and GIAO-DFT computational studies, providing a comprehensive understanding of their conformational dynamics in solutions (Gryff-Keller & Szczeciński, 2010).

Chemical Reactions and Properties

3-Methylcyclohexane-1,2-dione participates in a variety of chemical reactions, demonstrating its reactivity and versatility as a chemical intermediate. For example, the compound is involved in the generation and reactions of 5,6-dimethylene-2-cyclohexene-1,4-diones, leading to the synthesis of polycyclic 1,4-benzoquinones. Such reactivity highlights its potential in synthesizing complex organic molecules (Kanao & Oda, 1984).

Physical Properties Analysis

The physical properties of 3-Methylcyclohexane-1,2-dione, including its solubility, melting point, and boiling point, are crucial for its handling and application in chemical syntheses. While specific studies on these physical properties are less common, the physical characteristics of closely related cyclohexane-1,3-dione derivatives provide valuable insights into the behavior of 3-Methylcyclohexane-1,2-dione under various conditions.

Chemical Properties Analysis

The chemical properties of 3-Methylcyclohexane-1,2-dione, such as its reactivity with different chemical reagents, acidity of its protons, and its behavior in various chemical environments, are foundational to its application in organic synthesis. Studies on its reactions with ketonic reagents and the formation of monosubstituted derivatives further elucidate its chemical behavior and potential applications in synthetic organic chemistry (Kurzer, Hawkes, & Cobb, 1991).

Scientific Research Applications

  • Synthesis of Bioactive Molecules : Cyclohexane-1,3-dione derivatives, closely related to 3-Methylcyclohexane-1,2-dione, serve as versatile scaffolds for synthesizing valuable bioactive molecules. These molecules exhibit anti-viral, anti-bacterial, and anti-inflammatory properties (Sharma, Kumar, & Das, 2020).

  • Precursor for Diverse Bioactive Compounds : These derivatives are also used as precursors for synthesizing compounds with herbicidal, pesticidal, and anti-bacterial activities (Sharma, Kumar, & Das, 2021).

  • Natural Product Synthesis : A method was developed for selectively alkylating 2-methylcyclohexane-1,3-dione with unactivated sp3 electrophiles, facilitating the preparation of terpene and steroidal building blocks in natural product synthesis (Sharpe, Portillo, Velez, & Johnson, 2015).

  • Ecological Activity : A novel compound derived from 2-octanoylcyclohexane-1,3-dione, extracted from Philodendron guttiferum, was identified as a potentially ecologically active compound (El‐Seedi, Bohlin, Ghia, & Torssell, 2001).

  • Synthesis of Bicyclo[2.2.2]octane-2-Spirocyclohexanes : Spirodiisophora-3′,6-dione, a key intermediate in this synthesis, demonstrates the diverse potential of cyclohexane-1,2-dione derivatives in creating complex molecular structures (Kurzer, Hawkes, & Cobb, 1991).

  • Combustion Chemistry : In a study on methylcyclohexane combustion, cyclohexane-1,2-dione derivatives were identified as intermediates, crucial for understanding combustion chemistry in fuel surrogates (Wang et al., 2014).

Safety And Hazards

3-Methylcyclohexane-1,2-dione is highly flammable and may be fatal if swallowed and enters airways. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It may also cause drowsiness or dizziness . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured .

Future Directions

3-Methylcyclohexane-1,2-dione and its derivatives are imperative precursors in synthetic organic chemistry as they are useful intermediates for the synthesis of a wide range of biologically active natural products, heterocycles, and pharmaceuticals . They show a diverse range of biological activities, which makes them interesting targets for future research .

properties

IUPAC Name

3-methylcyclohexane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c1-5-3-2-4-6(8)7(5)9/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDXJKLGWPNXSHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047675
Record name 3-Methylcyclohexane-1,2-dione
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Molecular Weight

126.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, off white to light yellowish-brown powder with a burnt, sweet odour
Record name 3-Methyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 1-Methyl-2,3-cyclohexadione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/431/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

69.00 to 72.00 °C. @ 1.00 mm Hg
Record name 3-Methyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water
Record name 1-Methyl-2,3-cyclohexadione
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/431/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Methylcyclohexane-1,2-dione

CAS RN

3008-43-3
Record name 3-Methyl-1,2-cyclohexanedione
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Record name 1-Methyl-2,3-cyclohexadione
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Record name 1,2-Cyclohexanedione, 3-methyl-
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Record name 3-Methylcyclohexane-1,2-dione
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Record name 3-methylcyclohexane-1,2-dione
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Record name 1-METHYL-2,3-CYCLOHEXADIONE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Methyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

64 - 65 °C
Record name 3-Methyl-1,2-cyclohexanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034080
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
MA Gianturco, AS Giammarino, RG Pitcher - Tetrahedron, 1963 - Elsevier
Five cyclic diketones isolated from coffee oil (four of them isomeric) have been proved to be: (a) 3-methylcyclopentane-1,2-dione; (b) 3,4-dimethylcyclopentane-1,2-dione; (c) 3,5-…
Number of citations: 81 www.sciencedirect.com
H Ziffer, JI Seeman, RJ Highet… - The Journal of Organic …, 1974 - ACS Publications
In a recent investigation of the metabolism of toluene1 we had occasion to prepare a series of 3-methylcyclohex-ane-l, 2-diols to confirm the stereochemistry assigned to a reduction …
Number of citations: 15 pubs.acs.org
D Ding, CG Zhao, Q Guo, H Arman - Tetrahedron, 2010 - Elsevier
Bicyclo[3.2.1]octan-8-ones have been prepared from a tandem Michael–Henry reaction between cyclohexane-1,2-diones and nitroalkenes using a quinine-derived thiourea as the …
Number of citations: 57 www.sciencedirect.com
CWN Cumper, GB Leton, AI Vogel - Journal of the Chemical Society …, 1965 - pubs.rsc.org
2068 Cuqber, Leton, ami Vogal: being kept below 5", and then kept at room temperature for several hours. The mixture was acidified with acetic acid, filtered, and most of the solvent …
Number of citations: 23 pubs.rsc.org
J Bassett, J Bensted, R Grzeskowiak - Journal of the Chemical Society …, 1969 - pubs.rsc.org
The monoximes of cyclohexane-1,2-dione and the 3-methyl, 4-methyl, and 4-t-butyl substituted cyclohexane-1,2-diones have been used to prepare complexes of divalent cobalt, nickel, …
Number of citations: 10 pubs.rsc.org
J Bassett, GB Leton, AI Vogel - Analyst, 1967 - pubs.rsc.org
The preparation of alicyclic vic-dioximes containing 5 to 12 carbon atom rings from the corresponding 1,2-diketones is reported, and their application to the gravimetric determination of …
Number of citations: 5 pubs.rsc.org
PN Onyewu, H Daun, CT Ho - 1989 - ACS Publications
The volatile decomposition products of carotenoids formed during the processing of various foods were studied in a model system. Time and temperature parameters were employed to …
Number of citations: 12 pubs.acs.org
MB Yadav, SR Bhosle, YT Jeong - Tetrahedron Letters, 2022 - Elsevier
An effective base-catalyzed Knoevenagel, Michael and intramolecular/Paal-Knorr cyclization strategy for the construction of heterocyclic [4.3.3] tetrahydro epoxyetheno benzo-furan …
Number of citations: 2 www.sciencedirect.com
GWK Cavill, DH Solomon - Australian Journal of Chemistry, 1962 - CSIRO Publishing
The specific transformation of a 2,6-diacetoxycyclohexanone into a cyclohexane-1,2-dione in the presence of acid or base, is described. Reduction of the 2,6-diacetoxy-ketone with …
Number of citations: 1 www.publish.csiro.au
G Greco, E Núñez-Carmona, M Abbatangelo, P Fava… - 2021 - iris.unimore.it
Coffee capsules have become one of the most used methods to have a coffee in the last few years. In this work, coffee was prepared using a professional espresso coffee machine. We …
Number of citations: 2 iris.unimore.it

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